Europium oxide

Nuclear reactor control rods Neutron absorption Burnable poisons

Europium(III) oxide (Eu2O3, also referred to as europia) is a rare-earth sesquioxide (RE2O3) compound of europium in its trivalent oxidation state. With a density of 7.42 g/cm³, a melting point of 2,350 °C, and a thermal conductivity of 2.45 W/(m·K), Eu2O3 crystallizes in the cubic (C-type, Ia-3) structure at ambient conditions and undergoes a unique cubic-to-hexagonal phase transition under pressure, distinguishing it from its closest periodic-table neighbors—samarium oxide (Sm2O3), gadolinium oxide (Gd2O3), and terbium oxide (Tb2O3).

Molecular Formula EuO
Molecular Weight 167.963 g/mol
CAS No. 12020-60-9
Cat. No. B3418125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuropium oxide
CAS12020-60-9
Molecular FormulaEuO
Molecular Weight167.963 g/mol
Structural Identifiers
SMILESO=[Eu]
InChIInChI=1S/Eu.O
InChIKeyFYZGFASBNJXJGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Europium Oxide (Eu2O3, CAS 12020-60-9) — Lanthanide Sesquioxide with Quantifiable Differentiation in Neutron Absorption, Red Luminescence, and Electronic Structure


Europium(III) oxide (Eu2O3, also referred to as europia) is a rare-earth sesquioxide (RE2O3) compound of europium in its trivalent oxidation state [1]. With a density of 7.42 g/cm³, a melting point of 2,350 °C, and a thermal conductivity of 2.45 W/(m·K), Eu2O3 crystallizes in the cubic (C-type, Ia-3) structure at ambient conditions and undergoes a unique cubic-to-hexagonal phase transition under pressure, distinguishing it from its closest periodic-table neighbors—samarium oxide (Sm2O3), gadolinium oxide (Gd2O3), and terbium oxide (Tb2O3) [1][2]. Eu2O3 is most prominently used as the red-emitting activator in phosphors for displays and fluorescent lighting, and as a neutron-absorbing control material in nuclear reactors, domains where its specific quantitative properties render generic substitution infeasible [1][3].

Why Europium Oxide Cannot Be Interchanged with Gadolinium, Samarium, or Terbium Oxides — Key Differentiating Properties


Despite sharing the sesquioxide stoichiometry and common cubic crystal structure, Eu2O3 exhibits several quantifiably distinct properties that preclude simple substitution by its lanthanide neighbors. The Eu³⁺ ion's 4f⁶ electronic configuration gives rise to (i) a narrow-band red emission at ~611 nm (⁵D₀→⁷F₂ transition) that is spectrally unmatched by Tb₂O₃ (green, ~543 nm) or Sm₂O₃, (ii) anomalous bonding behavior manifested as Raman and IR vibrational wavenumber decreases not observed in other C-type sesquioxides except Yb₂O₃ [1], (iii) a band gap of ~4.3 eV—significantly smaller than the ~5.5 eV of Gd₂O₃ and Y₂O₃—enabling distinct electronic applications [2][3], and (iv) the element europium's uniquely high thermal neutron absorption cross section (~9,200 barns for Eu-151), which makes Eu₂O₃ the strongest neutron absorber among all tested rare-earth oxides in reactor control rod worth measurements [4]. These quantitative differences are material to procurement decisions in phosphor synthesis, nuclear engineering, gate-dielectric fabrication, and high-pressure materials science.

Europium Oxide (Eu2O3) — Quantified Differentiator Evidence Versus Closest Analogs


Neutron Absorption Superiority: Eu₂O₃ as the Strongest Rare-Earth Oxide Neutron Absorber

In a direct comparative assessment using the Dresden Critical Assembly, Eu₂O₃ demonstrated the highest control rod worth among five rare-earth oxides tested (Dy₂O₃, Er₂O₃, Eu₂O₃, Gd₂O₃, Sm₂O₃). While Dy₂O₃, Gd₂O₃, and Sm₂O₃ were found to be 'roughly equivalent in worth,' Eu₂O₃ was quantitatively identified as 'the strongest absorber' [1]. This macroscopic finding is underpinned by the elemental neutron capture cross section: Eu-151 has a thermal neutron absorption cross section of ~9,200 barns, compared with Gd (49,000 barns total element, but rapidly depleting through burnup chain), Sm (~5,922 barns), and Dy (~950 barns) [2]. The practical consequence is that Eu₂O₃ offers a different burnup characteristic—a 'chain-type' absorption behavior that sustains neutron absorption capacity over longer service lifetimes compared to Gd₂O₃, whose absorption drops sharply as Gd-155 and Gd-157 burn out [3].

Nuclear reactor control rods Neutron absorption Burnable poisons

Photoluminescence Differentiation: Narrow-Band Red Emission at 611 nm Versus Broad-Band or Different-Wavelength Alternatives

The Eu³⁺ ion in Eu₂O₃ produces a characteristic ⁵D₀→⁷F₂ forced electric dipole transition yielding an intense, narrow-band red emission line centered at approximately 611 nm [1]. This emission is spectrally distinct from the green emission of Tb₂O₃ (⁵D₄→⁷F₅ transition at ~543 nm) [2]. When incorporated as a dopant into Y₂O₃ (Y₂O₃:Eu³⁺), the material achieves a photoluminescent quantum efficiency of ~97% in bulk form and produces nearly single-peak emission at ~610 nm—a color purity metric that remains the benchmark for red oxide phosphors decades after its discovery [3]. In contrast, Sm₂O₃ exhibits multiple emission lines across the orange-red region without the same spectral concentration, and Tb₂O₃ emits in the green region, making Eu₂O₃ the only sesquioxide in the series that directly provides narrow-band red luminescence suitable for trichromatic (RGB) display and lighting systems.

Red phosphor Luminescence Display technology

Band Gap Quantification: Eu₂O₃ (~4.3 eV) Versus Gd₂O₃ and Y₂O₃ (~5.5 eV)

Direct and inverse photoemission measurements on stoichiometric Eu₂O₃ thin films grown epitaxially on GaN(0001) by molecular beam epitaxy established a band gap of 4.3 eV, an electron affinity of 2.2 eV, and a valence band offset of 0.2 eV with the GaN substrate [1]. In comparison, the band gaps of Gd₂O₃ and Y₂O₃ are both reported as ~5.5 eV [2]. This ~1.2 eV band gap reduction in Eu₂O₃ is attributed to the presence of occupied Eu 4f states near the valence band edge, which is a unique electronic-structure feature among the middle-lanthanide sesquioxides. The (0.8 ± 0.2) eV conduction band offset between Eu₂O₃ and GaN [3], combined with a bulk dielectric constant of ~14, positions Eu₂O₃ as a feasible high-κ gate dielectric for n-type GaN-based field-effect transistors, whereas the wider-bandgap Gd₂O₃ and Y₂O₃ would present different (and often less favorable) band alignment characteristics on GaN [3].

Gate dielectric Band alignment Wide-bandgap semiconductor

Polymorphic Phase Transition Under Pressure: Cubic→Hexagonal (Eu₂O₃) Versus Cubic→Monoclinic (Lu₂O₃, Tm₂O₃)

High-energy X-ray diffraction measurements under applied pressure revealed that nanocrystalline Eu₂O₃ undergoes a crystallographic structural transition from the ambient cubic (C-type) phase to a hexagonal phase at pressures up to 11 GPa, accompanied by a volume collapse describable by the 3rd-order Birch–Murnaghan equation of state [1]. In contrast, under identical experimental conditions, Lu₂O₃ and Tm₂O₃ both transition from cubic to a monoclinic phase at higher pressures (33 GPa and 22 GPa, respectively), and their transitions are irreversible [1]. The hexagonal high-pressure polymorph is unique to Eu₂O₃ among the three REOs studied and is correlated with a distinct luminescence intensity ratio change between the ⁵D₀→⁷F₂ and ⁵D₀→⁷F₁ transitions, confirmed by complementary high-pressure Raman spectroscopy [2].

High-pressure crystallography Phase stability Structural ceramics

Bonding Anomaly: Unique Raman and IR Vibrational Wavenumber Decreases in Eu₂O₃

Systematic Raman and IR vibrational spectroscopy of the C-type rare-earth sesquioxide series revealed anomalous wavenumber decreases specifically for Eu₂O₃ (f⁶) and Yb₂O₃ (f¹³)—an effect not observed for any other lanthanide sesquioxide in the series [1]. These decreases correlate with thermodynamic properties and indicate weaker chemical bonding in these two oxides. The anomaly is attributed to electron–phonon interactions involving low-lying 4f states positioned below the Fermi level—a condition uniquely met by Eu (f⁶, with the 4f⁷ half-filled configuration accessible via electron transfer) and Yb (f¹³, approaching the filled 4f¹⁴ configuration) [1]. This bonding anomaly is not due to mixed valence (Eu²⁺/Eu³⁺) effects but rather to the specific electronic structure of the Eu³⁺ ion in the oxide lattice. In contrast, Gd₂O₃ (f⁷, half-filled, stable), Sm₂O₃ (f⁵), and Tb₂O₃ (f⁸) do not exhibit this anomaly [1].

Vibrational spectroscopy Chemical bonding 4f electron effects

Catalytic Activity in Oxidative Coupling of Methane: Eu₂O₃ Among Top Performers with Sm₂O₃

In a comparative study of rare-earth oxide catalysts for oxidative coupling of methane (OCM) conducted in a continuous-flow quartz reactor at 650–900 °C and atmospheric pressure, Eu₂O₃ (europia) and Sm₂O₃ (samaria) exhibited the highest catalytic activity among the individual rare-earth oxides tested, both achieving ~20% methane conversion and ~14% C₂₊ yield under comparable conditions [1]. The catalytic performance of Eu₂O₃ and Sm₂O₃ exceeded that of La₂O₃, CeO₂, Pr₆O₁₁, Nd₂O₃, and Yb₂O₃. Additionally, Eu₂O₃ was compared with Sm₂O₃, La₂O₃, CeO₂, and Yb₂O₃ for surface acid/base strength distribution by stepwise thermal desorption of CO₂ and NH₃, revealing that catalytic activity/selectivity in OCM is dependent on both surface acidity and basicity, with stronger acid sites being detrimental to C₂₊ selectivity [2]. These findings position Eu₂O₃ as one of the two leading sesquioxide catalysts for OCM, quantitatively competitive with Sm₂O₃ and superior to the broader lanthanide oxide series.

Catalysis Oxidative coupling of methane C2+ hydrocarbons

Procurement-Relevant Application Scenarios for Europium Oxide (Eu₂O₃) Based on Verified Quantitative Differentiation


Nuclear Reactor Control Rods and Burnable Poisons Requiring Sustained Neutron Absorption Over Extended Fuel Cycles

Eu₂O₃ is selected as the neutron-absorbing component in advanced control rod ceramics (e.g., Eu₂O₃–Gd₂Zr₂O₇ composites or Eu₂O₃–Gd₂O₃–ZrO₂ ceramics) for fast reactors (BOR-60, BN-600) where its uniquely strong neutron absorption worth—quantified as the highest among tested rare-earth oxides at the Dresden Critical Assembly [1]—combined with the 'chain-type' absorption behavior of europium isotopes (Eu-151 → Eu-152 → Eu-153 → Eu-154) provides sustained reactivity control with lower reactive worth loss over time compared to Gd₂O₃-based alternatives that suffer rapid burnup of Gd-155 and Gd-157 [2]. The thermal conductivity of Eu₂O₃–Gd₂Zr₂O₇ ceramics (0.96–2.02 W·m⁻¹·K⁻¹ from 25–800 °C) exceeds that of the state-of-the-art Dy₂TiO₅ (0.27–0.55 W·m⁻¹·K⁻¹ from 220–650 °C), and the thermal expansion coefficients (7.3–10×10⁻⁶ K⁻¹) are lower than Dy₂TiO₅ (9.3–10.4×10⁻⁶ K⁻¹), indicating superior thermomechanical compatibility for in-reactor service [2].

Red-Emitting Phosphor Synthesis for Trichromatic (RGB) Displays, White LEDs, and Fluorescent Lighting

Eu₂O₃ is the essential europium source for synthesizing Y₂O₃:Eu³⁺ red phosphors, which achieve ~97% quantum efficiency in bulk form with a narrow-band emission centered at ~610–611 nm (⁵D₀→⁷F₂ transition) [1]. This specific emission wavelength and spectral purity cannot be replicated by Tb₂O₃ (green emission at ~543 nm) or Sm₂O₃ (multi-line orange-red), making Eu₂O₃ uniquely required for the red channel in RGB phosphor blends [2]. The high color purity (nearly single emission peak at ~610 nm, chromaticity approaching x ≈ 0.656, y ≈ 0.344 for optimized formulations) satisfies the saturated red requirement for full-color displays, a specification that no other lanthanide sesquioxide can meet [1][3].

High-κ Gate Dielectric Integration on GaN for Power and RF Field-Effect Transistors

Epitaxial Eu₂O₃ thin films grown by molecular beam epitaxy on GaN(0001) offer a measured conduction band offset of 0.8 ± 0.2 eV [1], a band gap of 4.3 eV [2], and a bulk dielectric constant of ~14 [1]. These parameters position Eu₂O₃ as a viable high-κ gate dielectric for n-type GaN-based metal–oxide–semiconductor field-effect transistors (MOSFETs) and high-electron-mobility transistors (HEMTs). The 0.8 eV conduction band offset provides adequate electron confinement, while the dielectric constant of ~14 enables higher gate capacitance than SiO₂ (κ ≈ 3.9), directly improving transconductance. In comparison, Gd₂O₃ and Y₂O₃, with band gaps of ~5.5 eV, present different band alignment characteristics on GaN that may not yield the same 0.8 eV conduction band offset, making Eu₂O₃ the differentiated choice for this specific semiconductor integration [3].

Pressure-Sensing and High-Pressure Structural Materials Exploiting the Cubic-to-Hexagonal Phase Transition

Nanocrystalline Eu₂O₃ exhibits a unique cubic-to-hexagonal phase transition at ~7.5–11 GPa, distinct from the cubic-to-monoclinic transitions observed in Lu₂O₃ (33 GPa) and Tm₂O₃ (22 GPa) [1]. This phase transition is accompanied by a measurable change in the luminescence intensity ratio I(⁵D₀→⁷F₂)/I(⁵D₀→⁷F₁), providing an optical readout of the structural change [2]. The lower transition pressure of Eu₂O₃ relative to other REOs, combined with the distinct hexagonal product phase and its correlated luminescence signature, makes Eu₂O₃ a candidate for optical pressure calibration standards and pressure-sensing coatings where a detectable, lower-threshold structural marker is desired. Procurement for these applications demands Eu₂O₃ specifically because neither Lu₂O₃ nor Tm₂O₃ provides the same hexagonal product phase or the same luminescence-based detection of the transition.

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